2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Physicochemical characterization Extraction optimization Purification protocol design

2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7, synonym: 2-Bromo-2',4'-dichloropropiophenone) is a halogenated aryl ketone with molecular formula C9H7BrCl2O and a molecular weight of 281.96 g/mol. It is formally designated as Bupropion Impurity 9 under regulatory nomenclature and is supplied with detailed characterization data compliant with ICH guidelines for ANDA submissions, with optional pharmacopeial traceability to USP or EP standards.

Molecular Formula C9H7BrCl2O
Molecular Weight 281.96 g/mol
CAS No. 103175-61-7
Cat. No. B169468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(2,4-dichlorophenyl)propan-1-one
CAS103175-61-7
Synonyms2-Bromo-1-(2,4-dichlorophenyl)propane-1-one
Molecular FormulaC9H7BrCl2O
Molecular Weight281.96 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=C(C=C(C=C1)Cl)Cl)Br
InChIInChI=1S/C9H7BrCl2O/c1-5(10)9(13)7-3-2-6(11)4-8(7)12/h2-5H,1H3
InChIKeyKQHLBMVGQBPSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7): Physicochemical Profile and Procurement Context


2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7, synonym: 2-Bromo-2',4'-dichloropropiophenone) is a halogenated aryl ketone with molecular formula C9H7BrCl2O and a molecular weight of 281.96 g/mol . It is formally designated as Bupropion Impurity 9 under regulatory nomenclature and is supplied with detailed characterization data compliant with ICH guidelines for ANDA submissions, with optional pharmacopeial traceability to USP or EP standards [1]. The compound is synthesized via bromination of 1-(2,4-dichlorophenyl)propan-1-one and serves as a reference standard for analytical method development, method validation, and quality control in bupropion manufacturing [2].

Why 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one Cannot Be Interchanged with Its Closest Analogs


Despite sharing a brominated aryl ketone scaffold with several in-class compounds, 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one occupies a distinct position defined by the specific 2,4-dichloro substitution pattern on the phenyl ring combined with the propan-1-one backbone. The 2,4-dichloro regioisomer (Impurity 9) is chromatographically and spectroscopically resolvable from the 2,3-dichloro regioisomer (Impurity 20, CAS 1261791-08-5) and the mono-3-chloro analog (USP Related Compound G, CAS 34911-51-8), each carrying distinct regulatory identities under bupropion impurity profiling [1]. Physicochemical properties diverge measurably: the target compound exhibits a LogP of ~3.96 versus ~3.31 for the mono-chloro analog, a calculated water solubility of 0.019 g/L versus 0.051 g/L for the non-brominated precursor, and a density of 1.611 g/cm³ versus ~1.27 g/cm³ for the precursor . At the synthetic chemistry level, 2-bromo-1-arylpropan-1-ones engage in copper-catalyzed [4+2] annulation cascades with alkynes to construct naphthalenone frameworks—a reactivity manifold not accessible to the corresponding 2-bromo-1-arylethanones [2]. These quantitative and categorical differences mean that substituting one analog for another risks misidentification in impurity profiling, altered chromatographic retention, and divergent synthetic outcomes.

Quantitative Differentiation Evidence for 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7)


Water Solubility: 2.7-Fold Lower Than the Non-Brominated Precursor Enables Differential Extraction

The target compound exhibits a calculated aqueous solubility of 0.019 g/L at 25°C, which is approximately 2.7-fold lower than its non-brominated synthetic precursor 1-(2,4-dichlorophenyl)propan-1-one (CAS 37885-41-9) at 0.051 g/L under the same conditions . Both values were computed using the same software (ACD/Labs V11.02), enabling cross-study comparability despite being reported on separate vendor datasheets. This solubility differential arises directly from the introduction of the bromine atom at the alpha position, which increases molecular weight (281.96 vs 203.07 g/mol) and enhances hydrophobic character.

Physicochemical characterization Extraction optimization Purification protocol design

LogP Differential: 0.65 Log Unit Higher Lipophilicity Versus the 3-Chlorophenyl Mono-Chloro Analog

The target compound has a calculated LogP of approximately 3.96, compared to 3.31 for 2-Bromo-1-(3-chlorophenyl)propan-1-one (CAS 34911-51-8, Bupropion USP Related Compound G), yielding a ΔLogP of approximately 0.65 . This difference reflects the contribution of the second chlorine atom at position 4 of the phenyl ring (2,4-dichloro vs 3-monochloro), which substantially increases overall hydrophobicity. Both LogP values are from authoritative chemical database sources. Additionally, the measured density differs: 1.611 g/cm³ (target) vs ~1.52 g/cm³ (mono-chloro analog), a ~6% increase consistent with the additional chlorine mass .

Chromatographic retention Lipophilicity Reversed-phase HPLC method development

Regioisomeric Identity: Impurity 9 (2,4-Dichloro) Is Chromatographically and Toxicologically Distinct from Impurity 20 (2,3-Dichloro)

The target compound (Bupropion Impurity 9) bears chlorine atoms at positions 2 and 4 of the phenyl ring, whereas Bupropion Impurity 20 (CAS 1261791-08-5) is the 2,3-dichloro regioisomer with the identical molecular formula C9H7BrCl2O and molecular weight of 281.96 g/mol [1][2]. The Bupropion 2-Bromo Impurity (USP Related Compound G, CAS 34911-51-8) represents a third variant with only a single chlorine substituent at position 3 [3]. Under ICH Q3A/Q3B guidelines, each structurally distinct impurity must be individually identified, quantified, and reported as part of the drug substance impurity profile. The differing chlorine substitution patterns alter the electronic distribution on the aromatic ring, leading to distinct UV absorption maxima, MS/MS fragmentation patterns, and potentially different toxicological profiles (particularly relevant for the alerting structure of the alpha-bromo ketone moiety in the context of ICH M7 genotoxic impurity assessment).

Impurity profiling Regulatory compliance Genotoxic impurity assessment

Synthetic Reactivity Class: 2-Bromo-1-arylpropan-1-ones Enable Copper-Catalyzed [4+2] Annulation Not Accessible to 2-Bromo-1-arylethanones

Ouyang et al. (2018) demonstrated that 2-bromo-1-arylpropan-1-ones—the structural class to which the target compound belongs—participate in copper-catalyzed [4+2] annulation cascades with terminal alkynes to form substituted naphthalenones, a transformation that simultaneously constructs three new C–C bonds in a single reaction [1]. This reactivity capitalizes on both the alpha-bromo leaving group and the alpha-methyl C–H bond, which are absent in the corresponding 2-bromo-1-arylethanone analogs (e.g., CAS 2631-72-3), which lack the alpha-methyl and are therefore structurally incapable of undergoing the tandem C–Br cleavage/C–H functionalization sequence [1]. The 2,4-dichloro substitution on the aryl ring provides a specific electronic environment: the electron-withdrawing chlorine atoms at positions 2 and 4 activate the ring toward the electrophilic annulation while directing regiochemistry, distinguishing the target from analogs with different halogenation patterns. The methodology was published in Organic Letters (2018, Vol. 20, pp. 4659–4662) and employed a Cu(MeCN)4PF4/1,10-Phen catalyst system with excellent functional group tolerance [1].

Synthetic methodology Heterocyclic chemistry C–C bond formation

Molecular Weight and Isotopic Signature: Distinct MS Detection Profile for Selective Ion Monitoring

The target compound (C9H7BrCl2O, monoisotopic mass 279.906 Da, average mass 281.96 g/mol) generates a characteristic isotopic cluster in mass spectrometry due to the natural abundance of bromine (79Br:81Br ≈ 1:1) and two chlorine atoms (35Cl:37Cl ≈ 3:1), producing an easily recognizable M, M+2, M+4, M+6 pattern . This isotopic signature is quantitatively distinguishable from: (a) the mono-chloro analog 2-Bromo-1-(3-chlorophenyl)propan-1-one (C9H8BrClO, average mass 247.52 g/mol), which produces only M, M+2, M+4 clusters differing by ~34.4 Da in the molecular ion region; and (b) the non-brominated precursor 1-(2,4-dichlorophenyl)propan-1-one (C9H8Cl2O, average mass 203.07 g/mol), which lacks the characteristic ~1:1 bromine doublet . The combination of bromine and two chlorine atoms makes the target compound uniquely suited for selective ion monitoring (SIM) in LC-MS impurity methods, where the distinctive isotopic pattern provides high-confidence identification even at trace levels (≤0.1% area) in the presence of co-eluting matrix components.

LC-MS method development SIM detection Halogen isotopic pattern

High-Impact Application Scenarios for 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one (CAS 103175-61-7)


Bupropion Hydrochloride ANDA Impurity Profiling: Reference Standard for Impurity 9 Identification and Quantification

In bupropion hydrochloride ANDA submissions, the target compound serves as the certified reference standard for Bupropion Impurity 9—the 2,4-dichlorophenyl brominated process impurity. Its 2.7-fold lower water solubility (0.019 vs 0.051 g/L) relative to the non-brominated precursor informs extraction solvent selection during sample preparation. Its LogP of 3.96 versus 3.31 for the mono-chloro Impurity (USP RC G) underpins the reversed-phase HPLC separation method where the two impurities must be resolved to meet system suitability criteria (resolution ≥2.0). The characteristic Br+2Cl isotopic cluster enables unambiguous LC-MS confirmation at the 0.1% reporting threshold. Vendors such as SynZeal and ChemWhat supply the compound with full characterization data (NMR, MS, IR, HPLC purity) and optional USP/EP traceability [1][2], directly supporting method validation under ICH Q2(R1).

Synthesis of Substituted Naphthalenones via Copper-Catalyzed [4+2] Annulation with Terminal Alkynes

Research groups pursuing naphthalenone-based scaffolds for biologically active compound libraries can employ 2-bromo-1-arylpropan-1-ones as dual-function substrates in copper-catalyzed [4+2] annulation cascades with terminal alkynes, as demonstrated by Ouyang et al. (Org. Lett. 2018) [3]. This reaction forms three new C–C bonds in a single operation and is structurally inaccessible to the corresponding 2-bromo-1-arylethanones. The 2,4-dichloro substitution pattern on the target compound provides electron-withdrawing activation that influences both reaction rate and regiochemical outcome. The calculated density (1.611 g/cm³) and near-complete water insolubility (0.019 g/L) are relevant for reaction workup design, where the product partitions quantitatively into organic layers, simplifying purification.

Genotoxic Impurity (GTI) Assessment and Control Strategy per ICH M7 for Brominated Process Intermediates

The alpha-bromo ketone structural alert in 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one classifies it as a potential genotoxic impurity under ICH M7, requiring specific control strategies [4]. The precise regioisomeric identity (2,4-dichloro vs 2,3-dichloro in Impurity 20) is critical because different substitution patterns can yield different DNA reactivity profiles in in silico (Q)SAR assessments (e.g., DEREK Nexus, Sarah Nexus). Procurement of the correctly certified Impurity 9 reference standard, rather than the 2,3-dichloro or mono-chloro analog, ensures that the toxicological assessment corresponds to the actual process impurity. The compound's LogP of 3.96 and very low aqueous solubility further inform purge factor calculations, as high LogP favors removal during extractive workup, potentially supporting a higher acceptable intake under the less-than-lifetime (LTL) approach of ICH M7.

Method Development for Simultaneous Determination of Multiple Bupropion Impurities by HPLC/LC-MS

Analytical laboratories developing stability-indicating methods for bupropion hydrochloride tablets require the complete set of structurally characterized impurity standards. The target compound (Impurity 9) must be chromatographically resolved from Impurity 20 (2,3-dichloro regioisomer, CAS 1261791-08-5) and USP Related Compound G (3-chloro analog, CAS 34911-51-8), all of which share the alpha-bromo propanone core. The 0.65 LogP difference between Impurity 9 and the mono-chloro analog predicts baseline resolution on standard C18 columns using acetonitrile/phosphate buffer mobile phases at pH 4.5 as described in published bupropion HPLC methods [5]. The molecular weight difference of +34.4 Da versus the mono-chloro impurity enables selective MS detection in SIM mode, while the distinct isotopic pattern provides an orthogonal confirmation criterion beyond retention time matching alone.

Quote Request

Request a Quote for 2-Bromo-1-(2,4-dichlorophenyl)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.